4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline
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Overview
Description
4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline typically involves multi-step organic reactions. The pyrazolyl and morpholinyl groups are then introduced via nucleophilic substitution reactions . Reaction conditions often include the use of organic solvents like ethanol or acetone, and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The quinoline ring can be reduced to a dihydroquinoline using reducing agents such as sodium borohydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens or alkylating agents for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include quinoline derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The compound’s structure allows it to fit into the active sites of these targets, inhibiting or activating their functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-Hydroxy-2-quinolone
- 7-Hydroxy-4-methylcoumarin
- 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Uniqueness
What sets 4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity . This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H24N4O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
7-methoxy-8-methyl-2-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-1H-quinolin-4-one |
InChI |
InChI=1S/C20H24N4O3/c1-14-19(26-2)4-3-16-18(25)11-17(22-20(14)16)15-12-21-24(13-15)6-5-23-7-9-27-10-8-23/h3-4,11-13H,5-10H2,1-2H3,(H,22,25) |
InChI Key |
HQJIIMXZHPBVGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=CC2=O)C3=CN(N=C3)CCN4CCOCC4)OC |
Origin of Product |
United States |
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